![molecular formula C25H18O6 B2548436 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 1164543-92-3](/img/structure/B2548436.png)
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate
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Overview
Description
The compound “3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common motif in many natural products and pharmaceuticals . The methoxyphenoxy and cinnamate groups are also common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple aromatic rings and a variety of functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound would likely have moderate to high lipophilicity, given the presence of multiple aromatic rings and a methoxy group . Other properties like melting point, boiling point, and solubility would depend on the specific arrangement of atoms and cannot be predicted without more information .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its chromenone scaffold. It may inhibit tumor growth or act as a lead compound for developing novel anticancer agents .
- Anti-inflammatory Activity : The methoxyphenyl group and chromenone structure suggest potential anti-inflammatory effects. Investigating its impact on inflammatory pathways could be valuable .
- Building Block : 3-(4-methoxyphenoxy)benzaldehyde serves as a versatile building block in organic synthesis. Chemists use it to create more complex molecules, such as tetrahydroisoquinolinones .
- Internal Standard : In gas chromatography-mass spectrometry (GC-MS), this compound acts as an internal standard. It helps quantify hydrolytic activity of pyrethroids, which are insecticides .
- Functional Groups for Polymer Modification : The benzaldehyde moiety can participate in polymerization reactions. Researchers might explore its incorporation into polymers for specific properties .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Analytical Chemistry and Environmental Monitoring
Materials Science and Polymer Chemistry
Pharmacology and Biochemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c1-28-18-8-10-19(11-9-18)30-23-16-29-22-15-20(12-13-21(22)25(23)27)31-24(26)14-7-17-5-3-2-4-6-17/h2-16H,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHJPTNXIFJAJC-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate |
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